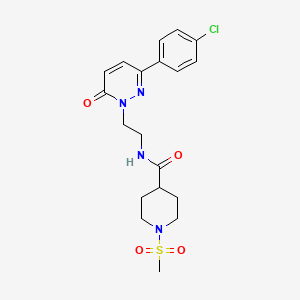

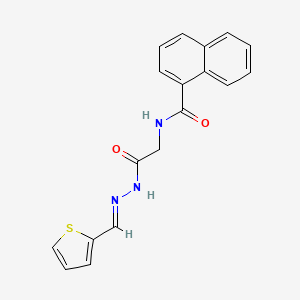

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the sulfonylphenylfuran class of drugs and has been found to exhibit significant biological activity.

Aplicaciones Científicas De Investigación

Enantioselective Catalysis

In the realm of organic synthesis, derivatives of piperazine, such as those related to "N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide," have been utilized as enantioselective catalysts. These compounds have shown significant efficacy in promoting hydrosilylation reactions, which are crucial for synthesizing a wide range of organic compounds. The sulfonyl group attached to the piperazine ring plays a pivotal role in achieving high enantioselectivity and yield, making these derivatives valuable tools in synthetic organic chemistry (Wang et al., 2006).

Fluorescent Chemosensors

Another fascinating application of this chemical framework is in the development of fluorescent chemosensors. A specific derivative was synthesized for the discriminative detection of Cd2+ and CN− ions. This chemosensor leverages the unique electronic and structural properties of the furan-2-carboxamide group attached to a phenoxazine core, enabling high sensitivity and selectivity toward these ions. Such chemosensors have critical applications in environmental monitoring, biological imaging, and the study of ionic interactions at the molecular level (Ravichandiran et al., 2020).

Antimicrobial Activity

Compounds bearing the piperazine and furan-2-carboxamide motifs have been explored for their antimicrobial properties. Synthesis and in vitro evaluations have highlighted the potential of these derivatives as antimicrobial agents, offering a new avenue for the development of novel therapeutics to combat resistant microbial strains. The structural diversity of these compounds allows for the exploration of various biological activities, contributing to the expansion of the drug discovery landscape (Patil et al., 2021).

Neuroinflammation Imaging

In the field of neurology, derivatives of "this compound" have been identified as promising agents for PET imaging of neuroinflammation. These compounds target the colony-stimulating factor 1 receptor (CSF1R), a marker for microglial activation in the brain, which is implicated in various neurodegenerative diseases. The ability to non-invasively image and quantify microglial activation provides valuable insights into the pathophysiology of neurodegenerative diseases and the effectiveness of therapeutic interventions (Horti et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis .

Mode of Action

It is known that similar compounds exhibit anti-tubercular activity , suggesting that this compound may also interact with bacterial cells to inhibit their growth or replication.

Biochemical Pathways

Given its potential anti-tubercular activity , it may affect pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may also have a similar effect.

Propiedades

IUPAC Name |

N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c25-19(17-2-1-13-28-17)22-15-3-5-16(6-4-15)29(26,27)24-11-9-23(10-12-24)18-14-20-7-8-21-18/h1-8,13-14H,9-12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSFUDZKPWQMMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate](/img/structure/B2705008.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2705013.png)

![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B2705018.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2705021.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2705022.png)

![1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2705023.png)

![(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2705028.png)